(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with ®-2-aminohex-5-enoic acid.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting ®-2-aminohex-5-enoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid follows similar steps but on a larger scale. Automation and continuous flow processes may be employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Peptide Bond Formation: The compound can undergo peptide bond formation with other amino acids or peptides in the presence of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Oxidation and Reduction: The alkenyl side chain can participate in oxidation or reduction reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling Reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields ®-2-aminohex-5-enoic acid.
Peptides: Formation of peptide bonds results in various peptides depending on the sequence and length of the amino acids involved.
Scientific Research Applications
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its Fmoc protecting group.
Chiral Building Block: Serves as a chiral building block in the synthesis of complex organic molecules.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Enzyme Studies: Helps in the study of enzyme-substrate interactions by incorporating into peptide substrates.
Medicine
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Incorporated into diagnostic peptides for imaging and detection of diseases.
Industry
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
Mechanism of Action
The primary mechanism of action for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Similar structure but lacks the alkenyl side chain.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid: Similar structure with a shorter alkenyl side chain.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid: Even shorter alkenyl side chain.
Uniqueness
The presence of the alkenyl side chain in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid provides additional reactivity and versatility in chemical reactions compared to its shorter-chain analogs. This makes it particularly useful in the synthesis of complex peptides and proteins where specific side chain interactions are required.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQXKHZCVDRSX-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743464 |
Source
|
Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865352-21-2 |
Source
|
Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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